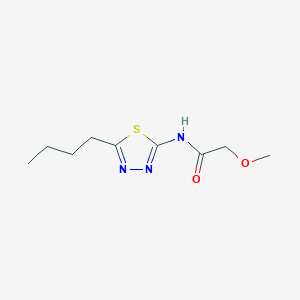
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, also known as BTA-1, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BTA-1 belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has also been shown to alter the levels of various signaling molecules, such as cytokines, chemokines, and growth factors. Moreover, this compound has been found to affect the activity of various enzymes, such as matrix metalloproteinases and caspases.
Advantages and Limitations for Lab Experiments
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One of the potential applications of this compound is in cancer therapy. Further studies are needed to investigate the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. Moreover, this compound has been found to have neuroprotective properties, and it could be a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of this compound on neuronal function and to evaluate its potential as a therapeutic agent. Additionally, this compound has been found to have anti-inflammatory properties, and it could be a potential candidate for the treatment of inflammatory diseases. Further studies are needed to investigate the effects of this compound on the immune system and to evaluate its potential as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. This compound exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Further studies are needed to investigate the efficacy and safety of this compound in different applications and to elucidate its mechanism of action.
Synthesis Methods
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The reaction yields this compound as a white solid with a melting point of 118-120°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, this compound has been shown to protect neurons from oxidative stress and prevent cognitive impairment in animal models of Alzheimer's disease.
properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-4-5-8-11-12-9(15-8)10-7(13)6-14-2/h3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
LLLVOQXMIDKFEH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
solubility |
34.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B254502.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B254518.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B254519.png)
![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)


![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)